molecular formula C21H13FO5S B2870440 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929373-10-4

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2870440
CAS No.: 929373-10-4
M. Wt: 396.39
InChI Key: POKBENUGODIYAF-NDENLUEZSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzylidene group, a dihydrobenzofuran moiety, and a benzenesulfonate ester

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKBENUGODIYAF-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of an appropriate precursor to form the dihydrobenzofuran core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

  • Introduction of the Fluorobenzylidene Group: : The next step involves the introduction of the fluorobenzylidene group via a condensation reaction. This can be done using a fluorobenzaldehyde derivative and a suitable base to facilitate the formation of the (Z)-isomer.

  • Sulfonation: : The final step is the sulfonation of the benzofuran derivative to introduce the benzenesulfonate ester. This can be achieved using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the dihydrobenzofuran ring, potentially converting it to an alcohol.

  • Substitution: : The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its sulfonate ester group also makes it a potential candidate for use in surfactants or other specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzylidene group could play a role in binding to hydrophobic pockets, while the sulfonate ester might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Contains a methyl group instead of fluorine.

    (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Features a nitro group in place of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can influence the compound’s overall stability and binding affinity, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is C20H17FO4SC_{20}H_{17}FO_4S. The compound features a benzofuran core with a fluorobenzylidene group and a benzenesulfonate moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB pathway .

Anti-inflammatory Effects

Benzofuran compounds are also noted for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases .

Table 1: Summary of Biological Activities

Activity Reference Findings
Anticancer Induces apoptosis in cancer cell lines
Anti-inflammatory Inhibits COX-2 and pro-inflammatory cytokines
Antioxidant Scavenges free radicals

Case Study: Anticancer Efficacy

A specific study on a derivative of the benzofuran class demonstrated potent anticancer activity against breast cancer cells. The compound was found to downregulate the expression of Bcl-2 and upregulate Bax, leading to increased apoptosis rates. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through mitochondrial pathways.
  • Reduction of Inflammatory Mediators : By blocking signaling pathways involved in inflammation.

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